molecular formula C19H25NO2 B8113359 N,N-Dibenzyl-1,3-dimethoxypropan-2-amine

N,N-Dibenzyl-1,3-dimethoxypropan-2-amine

Cat. No.: B8113359
M. Wt: 299.4 g/mol
InChI Key: KEGXRIJVKWNGJA-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-1,3-dimethoxypropan-2-amine: is an organic compound with the molecular formula C19H25NO2 and a molecular weight of 299.41 g/mol . This compound is characterized by the presence of two benzyl groups attached to a nitrogen atom, along with two methoxy groups on a propane backbone. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-1,3-dimethoxypropan-2-amine typically involves the reaction of benzylamine with 1,3-dimethoxypropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-1,3-dimethoxypropan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemistry: N,N-Dibenzyl-1,3-dimethoxypropan-2-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It can be used in the development of new pharmaceuticals and as a probe in biochemical assays .

Medicine: Its structural features make it a candidate for drug design and discovery .

Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and other materials. It is valued for its reactivity and versatility in various chemical processes .

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-1,3-dimethoxypropan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Uniqueness: What sets this compound apart is its specific combination of benzyl and methoxy groups, which confer unique reactivity and properties. This makes it particularly useful in applications requiring precise chemical modifications .

Properties

IUPAC Name

N,N-dibenzyl-1,3-dimethoxypropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-21-15-19(16-22-2)20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,19H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGXRIJVKWNGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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